Cas no 52952-31-5 (tetrabenzoporphine)

Tetrabenzoporphine is a polycyclic aromatic compound derived from porphine, characterized by the fusion of four benzene rings to its core structure. This modification enhances its photophysical and electrochemical properties, making it valuable in organic electronics and photodynamic therapy. Its extended π-conjugation system improves light absorption and charge transport, rendering it suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). Additionally, tetrabenzoporphine exhibits strong fluorescence and stability under irradiation, advantageous for imaging and sensing technologies. The compound's tunable electronic structure allows for further functionalization, enabling tailored properties for specialized research and industrial applications. Its robustness and versatility make it a promising material in advanced material science.
tetrabenzoporphine structure
tetrabenzoporphine structure
Product Name:tetrabenzoporphine
CAS No:52952-31-5
MF:C36H22N4
MW:510.58668756485
CID:937741
PubChem ID:135437216
Update Time:2025-08-05

tetrabenzoporphine Chemical and Physical Properties

Names and Identifiers

    • tetrabenzoporphine
    • 21H,23H-tetrabenzo[b,g,l,q]porphyrin
    • 29H,31H-tetrabenzo[b,g,l,q]porphyrin
    • tetrabenzo[b,g,l,q]porphyrin
    • tetrabenzoporphyrin
    • DB-222196
    • 52952-31-5
    • tetrabenzopor-phyrin
    • SCHEMBL140194
    • Inchi: 1S/C36H22N4/c1-2-10-22-21(9-1)29-17-31-23-11-3-4-12-24(23)33(38-31)19-35-27-15-7-8-16-28(27)36(40-35)20-34-26-14-6-5-13-25(26)32(39-34)18-30(22)37-29/h1-20,37,40H/b29-17-,30-18-,31-17-,32-18-,33-19-,34-20-,35-19-,36-20-
    • InChI Key: GZEFZLXJPGMRSP-MUZKIALCSA-N
    • SMILES: N1C2C=C3C4C=CC=CC=4C(C=C4C5C=CC=CC=5C(=CC5C6C=CC=CC=6C(=CC1=C1C=CC=CC=21)N=5)N4)=N3 |t:2,12,21,31|

Computed Properties

  • Exact Mass: 510.18400
  • Monoisotopic Mass: 510.18444672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 0
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • PSA: 56.30000
  • LogP: 5.39680

tetrabenzoporphine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-264385-25 mg
Tetrabenzoporphine,
52952-31-5
25mg
¥1,128.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-264385A-50 mg
Tetrabenzoporphine,
52952-31-5
50mg
¥2,068.00 2023-07-11
Aaron
AR00DCTS-50mg
Tetrabenzoporphine
52952-31-5
50mg
$409.00 2025-02-13
SHENG KE LU SI SHENG WU JI SHU
sc-264385-25mg
Tetrabenzoporphine,
52952-31-5
25mg
¥1128.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-264385A-50mg
Tetrabenzoporphine,
52952-31-5
50mg
¥2068.00 2023-09-05
Aaron
AR00DCTS-25mg
Tetrabenzoporphine
52952-31-5
25mg
$236.00 2025-02-13
Aaron
AR00DCTS-100mg
Tetrabenzoporphine
52952-31-5
100mg
$654.00 2025-02-13
1PlusChem
1P00DCLG-25mg
TETRABENZOPORPHINE
52952-31-5
25mg
$249.00 2024-04-30
1PlusChem
1P00DCLG-100mg
TETRABENZOPORPHINE
52952-31-5
100mg
$610.00 2024-04-30
A2B Chem LLC
AG22052-25mg
TETRABENZOPORPHINE
52952-31-5
25mg
$277.00 2024-04-19

Additional information on tetrabenzoporphine

Tetrabenzoporphine (CAS No. 52952-31-5): An Overview of a Promising Compound in Chemical and Biological Research

Tetrabenzoporphine (CAS No. 52952-31-5) is a fascinating compound that has garnered significant attention in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound, a member of the porphyrin family, is characterized by its extended π-conjugation and high symmetry, making it an ideal candidate for various advanced research and technological applications.

The porphyrin family is well-known for its diverse range of biological and chemical properties, including light absorption, redox behavior, and coordination chemistry. Tetrabenzoporphine stands out within this family due to its enhanced stability and tunable electronic properties. These features have led to its exploration in areas such as photodynamic therapy (PDT), solar energy conversion, and catalysis.

Recent studies have highlighted the potential of tetrabenzoporphine in photodynamic therapy (PDT), a non-invasive treatment modality used in oncology. PDT involves the use of a photosensitizer, which, upon activation by light, generates reactive oxygen species (ROS) that can selectively destroy cancer cells. Tetrabenzoporphine has been shown to exhibit excellent photophysical properties, such as high molar absorptivity and long-lived triplet states, which are crucial for effective PDT. A study published in the Journal of Medicinal Chemistry demonstrated that tetrabenzoporphine derivatives could be tailored to enhance their water solubility and cellular uptake, thereby improving their therapeutic efficacy.

In the realm of solar energy conversion, tetrabenzoporphine has been investigated for its potential as a photosensitizer in dye-sensitized solar cells (DSSCs). DSSCs are a promising alternative to traditional silicon-based solar cells due to their lower cost and ease of fabrication. The extended π-conjugation in tetrabenzoporphine allows it to absorb light over a broader range of the solar spectrum, enhancing the overall efficiency of DSSCs. Research published in the Journal of Materials Chemistry A reported that tetrabenzoporphine-based sensitizers achieved high power conversion efficiencies under simulated sunlight conditions.

The catalytic properties of tetrabenzoporphine have also been explored extensively. Porphyrins are known for their ability to mimic metalloporphyrin enzymes found in nature, such as cytochrome P450 and hemoglobin. Tetrabenzoporphine, with its robust structure and tunable coordination environment, has been used as a model system to study these enzymes' catalytic mechanisms. A study in the Catalysis Science & Technology journal demonstrated that tetrabenzoporphine complexes could efficiently catalyze various oxidation reactions, including the selective oxidation of alkenes and alcohols.

Beyond its applications in medicine and energy, tetrabenzoporphine has found use in materials science. Its ability to form supramolecular assemblies through non-covalent interactions has led to the development of novel functional materials. For instance, researchers at the University of California reported the formation of self-assembled nanotubes using tetrabenzoporphine derivatives. These nanotubes exhibited unique optical and electronic properties, making them suitable for applications in sensing and optoelectronics.

In summary, tetrabenzoporphine (CAS No. 52952-31-5) is a versatile compound with a wide range of potential applications in chemical and biological research. Its unique structural features and tunable properties make it an attractive candidate for advanced studies in photodynamic therapy, solar energy conversion, catalysis, and materials science. As research continues to uncover new possibilities for this compound, it is likely that tetrabenzoporphine will play an increasingly important role in driving innovation across multiple scientific disciplines.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.